molecular formula C20H21Cl3N6O3 B11454581 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide

Cat. No.: B11454581
M. Wt: 499.8 g/mol
InChI Key: PPMSHMLIYGEHNW-UHFFFAOYSA-N
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Description

4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methyl, nitro, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, which can be synthesized through the reaction of hydrazines with 1,3-diketones. The nitro group is introduced via nitration reactions, while the chloro and methyl groups are added through halogenation and alkylation reactions, respectively. The final step involves the coupling of the two pyrazole rings through a butanamide linker under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-{1-[(2,6-DICHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BUTANAMIDE include other pyrazole derivatives with similar functional groups, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C20H21Cl3N6O3

Molecular Weight

499.8 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]butanamide

InChI

InChI=1S/C20H21Cl3N6O3/c1-11-19(13(3)28(25-11)10-14-15(21)6-4-7-16(14)22)24-17(30)8-5-9-27-12(2)18(23)20(26-27)29(31)32/h4,6-7H,5,8-10H2,1-3H3,(H,24,30)

InChI Key

PPMSHMLIYGEHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C

Origin of Product

United States

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